5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid
CAS No.: 2680528-56-5
Cat. No.: VC11528961
Molecular Formula: C9H9F3N2O5
Molecular Weight: 282.17 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2680528-56-5 |
|---|---|
| Molecular Formula | C9H9F3N2O5 |
| Molecular Weight | 282.17 g/mol |
| IUPAC Name | 5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C7H8N2O3.C2HF3O2/c10-7(11)5-6(12-3-9-5)4-1-8-2-4;3-2(4,5)1(6)7/h3-4,8H,1-2H2,(H,10,11);(H,6,7) |
| Standard InChI Key | VKUVMQQXGQPRQB-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)C2=C(N=CO2)C(=O)O.C(=O)(C(F)(F)F)O |
Introduction
5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid is a complex organic compound featuring both azetidine and oxazole rings, along with a carboxylic acid functional group. This compound is of interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, typically involving the reaction of appropriate starting materials with trifluoroacetic acid. The exact conditions may vary depending on the intended application.
Interaction Studies
Interaction studies involving this compound focus on its potential interactions with biological macromolecules. These interactions are crucial for understanding its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| 5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid | Azetidine ring, oxazole ring, carboxylic acid group | Unique combination of rings and functional groups |
| 5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | Bromine and trifluoromethyl groups | Bromine substitution |
| 3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole | Similar azetidine and trifluoromethyl groups | Different oxazole ring position |
Future Research Directions
Future research should focus on fully exploring the biological properties of this compound, including its potential therapeutic applications. Additionally, investigating its toxicity and safety in scientific experiments is crucial for advancing its use in various fields.
-
Biological Property Exploration: Detailed studies on its antimicrobial, antiviral, and other potential biological activities.
-
Toxicity and Safety Assessment: Comprehensive evaluation of its toxicity and safety profiles.
-
Application Development: Exploring its use in drug development, materials science, and other potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume